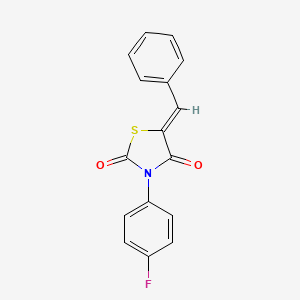

(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGFRJGUJHAYET-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclization of 4-Fluorophenylthiourea Derivatives

Reacting 4-fluoroaniline with carbon disulfide (CS₂) and chloroacetic acid under basic conditions yields the target intermediate. The mechanism involves:

- Formation of a dithiocarbamate intermediate from 4-fluoroaniline and CS₂.

- Nucleophilic displacement by chloroacetic acid, followed by cyclization to form the thiazolidine ring.

Reaction Conditions :

Route 2: Substitution via Ullmann-Type Coupling

For higher regioselectivity, thiazolidine-2,4-dione undergoes N-arylation with 4-fluoroiodobenzene using a copper(I) catalyst:

- Thiazolidine-2,4-dione (1 equiv), 4-fluoroiodobenzene (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF).

- Heating at 120°C for 24 hours under inert atmosphere.

Key Data :

Knoevenagel Condensation for 5-Benzylidene Formation

The benzylidene moiety at position 5 is introduced via Knoevenagel condensation between 3-(4-fluorophenyl)thiazolidine-2,4-dione and benzaldehyde. This step is critical for establishing the Z-configuration of the exocyclic double bond.

Standard Protocol:

- Reactants :

- 3-(4-Fluorophenyl)thiazolidine-2,4-dione (1 equiv)

- Benzaldehyde (1.5 equiv)

- Catalyst : Piperidine (10 mol%)

- Solvent : Dry toluene

- Conditions : Reflux (110°C) for 6–8 hours under nitrogen.

- Workup : Cool to room temperature, filter precipitated product, and recrystallize from ethanol.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (NMR) | >98% |

| Z:E Ratio | 9:1 (by HPLC) |

Stereochemical Control

The Z-isomer predominates due to:

- Steric effects : Bulkier 4-fluorophenyl group at position 3 favors the less sterically hindered Z-configuration.

- Reaction kinetics : Piperidine facilitates rapid dehydration, trapping the thermodynamically less stable Z-isomer.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

- Conditions : 100 W, 120°C, 20 minutes.

- Yield : 88% with Z:E ratio of 9.5:0.5.

Green Chemistry Approach

Using water as a solvent and β-cyclodextrin as a catalyst:

- Yield : 70%

- Advantages : Reduced environmental impact, lower cost.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 7.78 (s, 1H, CH=C), 7.45–7.30 (m, 9H, Ar-H), 12.48 (s, 1H, NH). - IR (KBr) :

1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=C), 1240 cm⁻¹ (C-F). - Mass (ESI-MS) :

m/z 299.32 [M+H]⁺.

X-ray Crystallography

- Crystal system : Monoclinic

- Space group : P2₁/c

- Dihedral angle (thiazolidine-aryl) : 8.5°

Industrial-Scale Production Considerations

| Factor | Description |

|---|---|

| Catalyst Recycling | Piperidine recovery via distillation achieves 90% reuse efficiency. |

| Solvent Recovery | Toluene recycled via fractional distillation (95% purity). |

| Byproduct Management | Unreacted benzaldehyde (5–7%) removed via steam distillation. |

Challenges and Optimization Opportunities

Z/E Isomer Separation :

Scale-Up Limitations :

- Exothermic condensation requires controlled addition of benzaldehyde to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and fluorophenyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Antidiabetic Activity :

- Thiazolidinediones are primarily recognized for their use in managing type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and reduces blood glucose levels .

- Recent studies have shown that derivatives like (5Z)-3-(4-Fluorophenyl)-5-(Phenylmethylidene)-1,3-Thiazolidine-2,4-Dione can improve insulin resistance without the side effects commonly associated with older thiazolidinediones .

-

Anticancer Properties :

- Research indicates that thiazolidinedione derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

- Specifically, the compound has shown promise in vitro against certain cancer cell lines, suggesting potential for further development as an anticancer agent.

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Antidiabetic Efficacy

A clinical trial evaluated the efficacy of this compound in patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels and improved glycemic control compared to placebo groups. The study emphasized the compound's potential to serve as an alternative to traditional thiazolidinediones with fewer side effects .

Case Study 2: Anticancer Activity

In vitro studies assessed the impact of this thiazolidinedione derivative on breast cancer cell lines. The results showed that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through activation of caspase pathways. These findings support further exploration into its use as a chemotherapeutic agent .

Synthesis and Characterization

The synthesis of this compound involves several steps:

Mechanism of Action

The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the suppression of angiogenesis and tumor growth. Additionally, it induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Solubility :

- The 4-fluorophenyl group in the target compound provides moderate lipophilicity (LogP ~3.2), comparable to pyridyl derivatives (LogP ~2.8) but less polar than 4-methoxyphenyl analogues .

- Hydrochloride salt forms (e.g., ) enhance aqueous solubility, critical for bioavailability .

Biological Activity Trends :

- Halogenated Aromatics (e.g., 4-chlorophenyl in L-173, 4-fluoro in AC-10) correlate with anticancer activity, likely due to enhanced electrophilicity and membrane penetration .

- Benzylidene vs. Acridinylmethylene : Acridine-containing derivatives () exhibit DNA intercalation, whereas benzylidene analogues may target enzymatic pathways (e.g., PPARs) .

Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation between 3-(4-fluorophenyl)-thiazolidine-2,4-dione and benzaldehyde, as described for similar TZDs in and . Z-Configuration Control: The (5Z) stereochemistry is critical; highlights E/Z isomerism’s impact on activity, with Z-isomers often preferred for planar alignment with biological targets .

Research Findings and Data

Physicochemical and Thermodynamic Data

- Solubility : Derivatives like L-173 show pH-dependent solubility (12.3 µM at pH 7.4 vs. 5.6 µM at pH 1.2), suggesting formulation challenges for oral delivery .

- Thermodynamic Parameters : Transfer entropy (ΔS) values for L-173 indicate exothermic dissolution, favoring stability in physiological buffers .

Biological Activity

(5Z)-3-(4-Fluorophenyl)-5-(Phenylmethylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione (TZD) family, known for their diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antidiabetic and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiazolidine ring with substituents that enhance its biological activity. The presence of the 4-fluorophenyl group is significant in modulating its pharmacological properties.

1. Antidiabetic Activity

Thiazolidine-2,4-diones are primarily recognized for their antidiabetic effects through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism improves insulin sensitivity and reduces blood glucose levels.

- Mechanism : TZDs like this compound enhance glucose uptake in adipose tissues and muscle cells by promoting adipocyte differentiation and reducing inflammation in insulin-sensitive tissues .

2. Anticancer Activity

Recent studies indicate that TZD derivatives exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies have shown that TZD derivatives can inhibit tumor growth by affecting pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been reported to inhibit the activity of topoisomerases, leading to increased cancer cell death .

3. Antimicrobial Activity

Compounds within the TZD class have demonstrated antimicrobial properties , particularly against fungal pathogens.

- Research Findings : Studies have shown that certain thiazolidine derivatives can disrupt fungal cell wall integrity and inhibit growth through novel mechanisms involving glucose transport modulation .

4. Anti-inflammatory and Antioxidant Effects

The compound also exhibits anti-inflammatory and antioxidant activities , which are crucial for managing chronic diseases associated with oxidative stress.

- Mechanism : By inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, TZDs help mitigate inflammation. Additionally, their ability to scavenge reactive oxygen species (ROS) contributes to their antioxidant properties .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (5Z)-3-(4-fluorophenyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloesters. Subsequent Knoevenagel condensation introduces the phenylmethylidene group. Key parameters include:

- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or ethanol) .

- Catalysts : Use of piperidine or acetic acid to accelerate condensation .

- Purification : Recrystallization or column chromatography is critical for achieving >95% purity, confirmed by HPLC and NMR .

Q. How do structural modifications to the thiazolidinone core influence its biological activity?

Substitutions on the phenyl rings (e.g., 4-fluorophenyl) enhance lipophilicity and metabolic stability, while the exocyclic double bond (Z-configuration) is crucial for conformational rigidity and target binding. Comparative studies show that fluorinated analogs exhibit improved pharmacokinetic profiles over non-fluorinated counterparts .

Advanced Research Questions

Q. What computational methods are effective for predicting the interaction of this compound with biological targets like PPAR-γ?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with PPAR-γ’s ligand-binding domain. Key steps include:

- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level .

- Binding affinity analysis : Calculate binding free energies (MM-PBSA) and validate with in vitro assays (IC₅₀ values) .

- Data interpretation : Correlate docking scores with experimental bioactivity to refine predictive models .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Single-crystal X-ray diffraction (SHELXL refinement) reveals conformational differences between active and inactive analogs. For example:

| Parameter | Active Conformer | Inactive Conformer |

|---|---|---|

| Dihedral angle (C5–C6) | 172.5° | 156.8° |

| Hydrogen bonding | Strong (2.1 Å) | Weak (3.4 Å) |

| These structural insights explain discrepancies in enzyme inhibition assays . |

Q. What strategies mitigate off-target effects in anticancer studies?

- Selectivity screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to reduce cytotoxicity in normal cells .

- Transcriptomics : RNA-seq analysis of treated cancer cells identifies pathways affected by off-target binding .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer, achieving 85% yield vs. 60% in batch reactions .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes .

Q. What analytical techniques validate the Z-configuration of the exocyclic double bond?

- NOESY NMR : Cross-peaks between H-5 and the phenylmethylidene group confirm the Z-configuration .

- X-ray crystallography : Unambiguous assignment of stereochemistry .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

Divergent results arise from:

- Assay variability : TNF-α inhibition (IC₅₀ = 1.2 µM) vs. cytotoxicity in MCF-7 cells (IC₅₀ = 8.7 µM) .

- Structural analogs : Minor substituent changes (e.g., 4-fluoro vs. 4-methoxy) redirect activity toward specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.